molecular formula C16H17F3N6O B6484090 2-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine CAS No. 2549054-26-2

2-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine

Cat. No.: B6484090
CAS No.: 2549054-26-2
M. Wt: 366.34 g/mol
InChI Key: WANMTAXSQQGZEA-UHFFFAOYSA-N
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Description

2-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine is a multifaceted compound with significant importance in various fields of research. Its unique structural characteristics and functional groups make it a valuable molecule in organic synthesis, medicinal chemistry, and materials science. This compound exhibits distinct physical and chemical properties, which underpin its broad utility and relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine typically involves multi-step synthetic routes. A common starting point is the preparation of the core octahydropyrrolo[2,3-c]pyrrol skeleton, which is achieved through cyclization reactions involving precursor molecules. The introduction of the 1-methyl-1H-1,2,3-triazole-4-carbonyl group is accomplished via azide-alkyne cycloaddition, often referred to as the 'click' reaction. This reaction is characterized by its high efficiency and selectivity under mild conditions. The trifluoromethyl group is then introduced through nucleophilic substitution or electrophilic trifluoromethylation techniques.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the aforementioned synthetic routes to achieve high yield and purity. This includes fine-tuning reaction conditions such as temperature, solvent choice, and catalyst selection to ensure scalable and cost-effective production. Continuous flow synthesis could be employed to streamline the process and enhance the efficiency and reproducibility of the compound's manufacture.

Chemical Reactions Analysis

Types of Reactions

The compound 2-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine undergoes various chemical reactions:

  • Oxidation: : Involving reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Typically using hydrogenation or hydride donors like sodium borohydride.

  • Substitution: : Common in reactions with nucleophiles or electrophiles to modify its functional groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in an aqueous or organic solvent system.

  • Reduction: : Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.

  • Substitution: : Utilizes nucleophiles such as amines or electrophiles like alkyl halides under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

The compound has a wide range of applications in scientific research:

  • Chemistry: : Used as a building block in complex organic synthesis due to its versatile functional groups.

  • Biology: : Investigated for its potential as a biochemical probe or ligand due to its structural diversity.

  • Medicine: : Explored for therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

  • Industry: : Applied in materials science for developing advanced materials with specific electronic, photophysical, or mechanical properties.

Mechanism of Action

The compound's mechanism of action is dictated by its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the 1-methyl-1H-1,2,3-triazole moiety facilitates strong binding through hydrogen bonds, hydrophobic interactions, and van der Waals forces. The trifluoromethyl group contributes to the compound's stability and enhances its lipophilicity, aiding in membrane permeability and bioavailability. These interactions trigger signaling pathways or inhibit enzymatic functions, leading to the compound's biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrole

  • 5-(trifluoromethyl)pyridine

Uniqueness

What sets 2-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine apart is the combination of the unique octahydropyrrolo[2,3-c]pyrrol scaffold with the versatile 1-methyl-1H-1,2,3-triazole and the trifluoromethyl groups, endowing the molecule with distinctive chemical reactivity and a broad spectrum of applications that similar compounds may lack.

Properties

IUPAC Name

(1-methyltriazol-4-yl)-[5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N6O/c1-23-8-12(21-22-23)15(26)25-5-4-10-7-24(9-13(10)25)14-3-2-11(6-20-14)16(17,18)19/h2-3,6,8,10,13H,4-5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANMTAXSQQGZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC3C2CN(C3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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